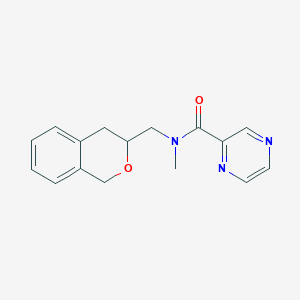

N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

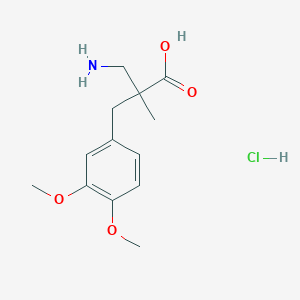

Übersicht

Beschreibung

“N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide” is a chemical compound that likely contains an isochroman moiety (a two-ring system consisting of a benzene ring fused to a tetrahydrofuran ring), a pyrazine ring (a six-membered ring with two nitrogen atoms), and a carboxamide group (a functional group derived from carboxylic acid). The exact properties and applications of this compound would depend on its specific structure and the positions of these groups .

Molecular Structure Analysis

Based on the name, this compound likely has a complex structure with multiple functional groups. The isochroman moiety could contribute to the compound’s aromaticity and potentially its reactivity. The pyrazine ring could influence the compound’s basicity and stability, while the carboxamide group could be involved in hydrogen bonding .Chemical Reactions Analysis

The reactivity of “this compound” would depend on its exact structure and the positions of its functional groups. The compound could potentially undergo reactions typical of aromatic compounds, amines, and carboxamides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Homogeneous Catalytic Aminocarbonylation

A study by Takács et al. (2007) explored the palladium-catalyzed aminocarbonylation of nitrogen-containing iodo-heteroaromatics to synthesize N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance. This method allows for the creation of complex molecules from simpler precursors, indicating the utility of similar compounds in synthetic organic chemistry and drug discovery (Takács, Jakab, Petz, & Kollár, 2007).

Synthesis of Substituted Pyrazoles

Riyadh (2011) reported on the synthesis of N-arylpyrazole-containing enaminones and their reactions to produce substituted pyridine derivatives with antitumor and antimicrobial activities. This highlights the relevance of structurally similar compounds in the development of new therapeutic agents with potential biological activities (Riyadh, 2011).

Pteridine Studies

Albert (1979) investigated the conversion of 2-aminopyrazine-3-carboxamide into various pteridin-4-one derivatives, demonstrating the chemical versatility of pyrazine derivatives in synthesizing biologically relevant compounds. This work illustrates the potential for compounds like N-(isochroman-3-ylmethyl)-N-methylpyrazine-2-carboxamide to serve as precursors in the synthesis of biologically active molecules (Albert, 1979).

PET Imaging Agent Synthesis

Wang et al. (2018) synthesized a PET imaging agent targeting the IRAK4 enzyme in neuroinflammation, showcasing the application of pyrazine derivatives in developing diagnostic tools for medical imaging. This suggests potential uses for structurally related compounds in radiopharmaceutical chemistry (Wang et al., 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylpyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-19(16(20)15-9-17-6-7-18-15)10-14-8-12-4-2-3-5-13(12)11-21-14/h2-7,9,14H,8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOPLYQXPWCBHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2829632.png)

![N-(2-methoxyphenyl)-2-{[2-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2829633.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2829634.png)

![2-[(4-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2829638.png)

![2,2,2-Trifluoro-1-[4-(3-hydroxyazetidin-3-yl)piperidin-1-yl]ethanone;hydrochloride](/img/structure/B2829641.png)

![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2829644.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)